molecular formula C17H17ClN2O2 B268203 N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

货号 B268203
分子量: 316.8 g/mol
InChI 键: QODSJHONPXWBOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the United States Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib is also used to treat other conditions such as ankylosing spondylitis, acute pain, and menstrual cramps.

作用机制

Celecoxib selectively inhibits COX-2, which reduces the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By reducing the production of prostaglandins, Celecoxib reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
Celecoxib has been shown to have several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. In addition, Celecoxib has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Celecoxib has also been shown to have cardiovascular effects, including reducing the risk of heart attack and stroke.

实验室实验的优点和局限性

Celecoxib has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows researchers to study the role of COX-2 in various biological processes. In addition, Celecoxib has been shown to have anti-tumor activity, which allows researchers to study the mechanisms of cancer cell proliferation and apoptosis. However, Celecoxib has several limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a consistent concentration in cell culture experiments. In addition, Celecoxib has been shown to have off-target effects, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for research on Celecoxib. One area of research is the development of more selective COX-2 inhibitors. Celecoxib has been shown to have off-target effects, which can cause side effects and complicate the interpretation of experimental results. Developing more selective COX-2 inhibitors could reduce the risk of side effects and improve the accuracy of experimental results. Another area of research is the development of combination therapies for cancer. Celecoxib has been shown to have anti-tumor activity, but it is not effective as a standalone therapy. Developing combination therapies that include Celecoxib could improve the efficacy of cancer treatment. Finally, there is a need for more research on the cardiovascular effects of Celecoxib. Celecoxib has been shown to reduce the risk of heart attack and stroke, but the mechanisms of these effects are not well understood. Further research could improve our understanding of the cardiovascular effects of Celecoxib and lead to the development of new therapies for cardiovascular disease.
Conclusion
Celecoxib is a non-steroidal anti-inflammatory drug that is widely used to treat pain and inflammation. It selectively inhibits COX-2, which reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity and cardiovascular effects. Celecoxib is widely used in scientific research to study the role of COX-2 in inflammation and cancer. There are several future directions for research on Celecoxib, including the development of more selective COX-2 inhibitors, the development of combination therapies for cancer, and more research on the cardiovascular effects of Celecoxib.

合成方法

Celecoxib is synthesized by reacting 4-bromo-2-chlorobenzoic acid with 4-(methylsulfonyl)phenylhydrazine to form 4-bromo-2-chloro-N-(4-methylsulfonylphenyl)benzohydrazide. The resulting compound is then reacted with acetic anhydride to form N-(4-methylsulfonylphenyl)-2-(4-bromo-2-chlorophenyl)acetamide. Finally, the acetyl group is replaced with an acetylamino group using acetic anhydride and ammonia to form Celecoxib.

科学研究应用

Celecoxib is widely used in scientific research to study the role of cyclooxygenase-2 (COX-2) in inflammation and cancer. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Celecoxib selectively inhibits COX-2, which reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer.

属性

产品名称

N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

分子式

C17H17ClN2O2

分子量

316.8 g/mol

IUPAC 名称

N-(3-acetamidophenyl)-3-(2-chlorophenyl)propanamide

InChI

InChI=1S/C17H17ClN2O2/c1-12(21)19-14-6-4-7-15(11-14)20-17(22)10-9-13-5-2-3-8-16(13)18/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)

InChI 键

QODSJHONPXWBOT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl

规范 SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。